2,3,5-Triiodobenzoic acid

Catalog No.
S594801
CAS No.
88-82-4
M.F
C7H3I3O2
M. Wt
499.81 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5-Triiodobenzoic acid

CAS Number

88-82-4

Product Name

2,3,5-Triiodobenzoic acid

IUPAC Name

2,3,5-triiodobenzoic acid

Molecular Formula

C7H3I3O2

Molecular Weight

499.81 g/mol

InChI

InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12)

InChI Key

ZMZGFLUUZLELNE-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1C(=O)O)I)I)I

Solubility

Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether
Very slightly soluble in water
In water, 3.61X10-2 mg/L at 15 °C (est)

Synonyms

2,3,5-triiodobenzoic acid, 2,3,5-triiodobenzoic acid, 14C-labeled, 2,3,5-triiodobenzoic acid, ammonia salt, 2,3,5-triiodobenzoic acid, potassium salt, 2,3,5-triiodobenzoic acid, sodium salt, A 20812, A-20812, TIBA

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)I)I)I

Auxin Transport Inhibitor

TIBA is primarily known as a non-competitive polar auxin transport inhibitor. Auxins are plant hormones crucial for various growth and developmental processes. TIBA disrupts the movement of auxin molecules within the plant, impacting various auxin-dependent functions. This property makes TIBA a valuable tool for researchers studying:

  • Plant development: TIBA can be used to investigate the role of auxin in specific developmental processes like root formation, stem elongation, and tropic responses (growth towards or away from stimuli). By inhibiting auxin transport, researchers can observe how the disruption of auxin distribution affects these processes [].
  • Signal transduction pathways: TIBA can help elucidate the complex signaling pathways involved in auxin action. By studying how plant cells respond to TIBA treatment, researchers can gain insights into the mechanisms by which auxin signals are perceived and translated into cellular responses [].

Other Research Applications

Beyond its role as an auxin transport inhibitor, TIBA has found applications in other areas of scientific research:

  • Synthesis of radiopaque polymers: TIBA has been used as a building block in the synthesis of polymers that are opaque to X-rays. These polymers have potential applications in medical imaging, such as contrast agents for X-ray diagnostics [].
  • Antitumor activity: Studies have shown that TIBA can induce cell death in some cancer cell lines. While the exact mechanisms are still being investigated, this finding suggests potential therapeutic applications of TIBA in cancer research [].

2,3,5-Triiodobenzoic acid is a chemical compound classified as a benzoic acid derivative, with the molecular formula C7H3I3O2C_7H_3I_3O_2. This compound is characterized by the substitution of iodine atoms at the 2, 3, and 5 positions of the benzene ring. It is commonly referred to as TIBA and is primarily known for its role as an auxin polar transport inhibitor in plants, affecting various physiological processes related to growth and development .

TIBA acts as a non-competitive auxin transport inhibitor. Auxins are typically transported throughout the plant via specific carrier proteins. TIBA disrupts this process by binding to these carrier proteins, preventing auxin molecules from hitching a ride []. This disrupts the normal distribution and signaling of auxin within the plant, leading to various effects depending on the specific plant and developmental stage.

Physical and Chemical Properties

  • Molecular Formula: C7H3I3O2 []
  • Molecular Weight: 499.81 g/mol []
  • Melting Point: 232-234 °C []
  • Boiling Point: Decomposes above boiling point []
  • Solubility:
    • Insoluble in water [, ]
    • Soluble in ethanol []
    • Soluble in sodium hydroxide (NaOH) and potassium hydroxide (KOH) []
  • Stability: Light sensitive []. Needs to be stored in the dark to prevent degradation.

TIBA is considered a moderately toxic compound. While specific data on its toxicity is limited, it is essential to handle it with caution due to the presence of iodine. Here are some general safety precautions to consider:

  • Wear gloves, safety glasses, and protective clothing when handling TIBA.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
  • Dispose of waste according to proper regulations.

  • Substitution Reactions: The iodine atoms can be replaced by other functional groups under specific conditions.
  • Oxidation and Reduction Reactions: The carboxylic acid group may be oxidized or reduced to form different derivatives.
  • Coupling Reactions: It can participate in coupling reactions to synthesize more complex molecules.

Common Reagents and Conditions

  • Substitution Reactions: Sodium hydroxide or potassium carbonate in suitable solvents.
  • Oxidation Reactions: Potassium permanganate or chromium trioxide as oxidizing agents.
  • Reduction Reactions: Lithium aluminum hydride or sodium borohydride as reducing agents.

The synthesis of 2,3,5-triiodobenzoic acid typically involves the iodination of benzoic acid.

Synthetic Route

  • Iodination Process: The reaction usually requires iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction conditions must be controlled to ensure selective iodination at the desired positions on the benzoic acid ring.
  • Industrial Production: In industrial settings, large-scale iodination processes are optimized for high yields and purity. Techniques like continuous flow reactors and advanced purification methods such as recrystallization are commonly employed .

2,3,5-Triiodobenzoic acid has several applications:

  • Agricultural Use: As an auxin transport inhibitor, it is used in research to study plant growth patterns and hormonal interactions.
  • Medical Imaging: TIBA serves as a contrast agent in X-ray imaging techniques due to its iodine content, enhancing the visibility of tissues .
  • Cancer Therapeutics: It is being explored as part of drug delivery systems for liver cancer treatment when combined with other therapeutic agents .

Research indicates that 2,3,5-triiodobenzoic acid interacts with various biological systems:

  • Cellular Mechanisms: Studies have shown that TIBA induces apoptosis in tumor cells through ROS generation. The relationship between oxidative stress and its antitumor effects has been a focus of investigation .
  • Plant Interaction: TIBA affects root development in several plant species by altering hormone levels and signaling pathways involved in growth regulation .

Several compounds share structural similarities with 2,3,5-triiodobenzoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
2,4-Dichlorophenoxyacetic AcidContains chlorine instead of iodineWidely used herbicide affecting auxin transport
4-Chlorophenoxyacetic AcidChlorine substitution at different positionUsed as a plant growth regulator
1-Naphthaleneacetic AcidNaphthalene ring structureKnown for promoting root formation
Indole-3-Acetic AcidContains an indole structureNatural auxin involved in various plant growth processes

Uniqueness of 2,3,5-Triiodobenzoic Acid

The distinctive feature of 2,3,5-triiodobenzoic acid lies in its specific iodine substitutions which confer unique properties affecting both plant physiology and potential therapeutic applications against cancer. Its ability to inhibit auxin transport sets it apart from other similar compounds that may not possess this functionality.

2,3,5-Triiodobenzoic acid (TIBA) emerged as a compound of interest in the early 20th century, with foundational studies by Zimmerman and Hitchcock in the 1940s highlighting its ability to alter plant morphology and flowering patterns. Initially classified as a "formagen" due to its capacity to induce anomalous floral structures in tomatoes, TIBA’s role expanded with Snyder’s 1949 work demonstrating its inhibition of root development in Coleus species. These early discoveries positioned TIBA as a critical tool for studying auxin transport mechanisms, given its antagonistic relationship with indole-3-acetic acid (IAA) in plant growth regulation. By the 1950s, TIBA became a cornerstone in phytochemical research, enabling breakthroughs in understanding hormonal crosstalk and vascular differentiation.

Major Research Domains and Applications

TIBA’s applications span agriculture, pharmaceuticals, and materials science. In agriculture, it serves as a herbicide and growth regulator, disrupting auxin-mediated processes to control weed proliferation and enhance crop yields. Pharmacologically, its iodine-rich structure underpins its use in X-ray contrast agents, while recent studies reveal its anticancer potential via caspase-dependent apoptosis induction in non-small cell lung cancer cells. Synthetic chemistry innovations have optimized TIBA production, enabling scalable synthesis for industrial applications.

Methodological Approaches in TIBA Studies

Research methodologies include:

  • Bioassays: The Avena coleoptile test remains a gold standard for evaluating TIBA’s anti-auxin activity.
  • Analytical chemistry: Gas chromatography (GC) with electron capture detection enables precise quantification of TIBA residues in agricultural products.
  • Molecular biology: Gene expression profiling in Arabidopsis and sorghum elucidates TIBA’s impact on auxin transporter genes like PIN and LAX.

Mechanisms of Action in Plant Systems

TIBA functions primarily by inhibiting polar auxin transport, a process critical for auxin distribution in plants. Unlike natural auxins, TIBA binds to the C-terminal headpiece domain of villin proteins, such as those in Arabidopsis thaliana, inducing actin filament bundling and disrupting vesicle trafficking [3]. This interaction stabilizes actin networks, impairing the recycling of PIN-FORMED (PIN) auxin efflux carriers to the plasma membrane [3]. Consequently, auxin gradients necessary for tropic responses and organogenesis are altered.

TIBA also modulates gene expression related to auxin transporters. Studies on Sorghum bicolor and Oryza sativa revealed that TIBA does not upregulate SbLAX (Like AUX1) or SbPGP (P-glycoprotein) genes, suggesting its effects are post-transcriptional [2]. Instead, TIBA interferes with auxin signaling pathways by destabilizing PIN proteins, thereby reducing auxin efflux capacity [3].

Table 1: Key Molecular Targets of TIBA

Target Protein/ProcessEffect of TIBAPlant Model
Villin-mediated actin dynamicsActin filament bundling, reduced vesicle traffickingArabidopsis thaliana [3]
PIN auxin efflux carriersReduced plasma membrane localizationArabidopsis thaliana [3]
SbLAX and SbPGP genesNo transcriptional activationSorghum bicolor [2]

Effects on Plant Development Processes

TIBA application significantly alters vegetative growth. In Vigna unguiculata (southern pea) varieties, foliar sprays of 20 g TIBA per acre reduced plant height by 15–30% and concentrated maturity, facilitating mechanical harvesting [1]. This stunting correlates with suppressed inter-node elongation, as TIBA counteracts gibberellin-induced stem growth [1]. Notably, TIBA-treated plants exhibited darker green foliage due to increased iron concentrations in leaves, likely from enhanced iron mobilization [1] [2].

In Glycine max (soybean), TIBA increases nodulation and yield by redirecting photoassimilates to reproductive structures [1]. Similar results were observed in Vigna unguiculata, where TIBA combined with gibberellin elevated pods above the canopy, improving harvest efficiency without altering total yield [1].

Influence on Flowering and Reproductive Development

TIBA accelerates flowering in photoperiod-sensitive species. In Glycine max, early application during vegetative stages reduced flowering time by 5–7 days, aligning with concentrated maturity [1]. This effect is attributed to TIBA’s disruption of auxin-mediated floral inhibition signals. However, timing is critical: applying TIBA post-flowering in Vigna unguiculata decreased yields by 20–30%, indicating phase-specific sensitivity [1].

Table 2: TIBA’s Impact on Reproductive Traits

SpeciesApplication TimingEffect on Yield
Vigna unguiculataPre-bloom (5 weeks post-emergence)10–15% increase [1]
Vigna unguiculataPost-bloom (6 weeks post-emergence)20–30% decrease [1]
Glycine maxEarly vegetative stageIncreased nodulation [1]

Root Architecture Modulation

TIBA suppresses lateral root formation by blocking auxin transport required for primordia initiation. In Lupinus albus and Arabidopsis thaliana, TIBA treatments reduced lateral root density by 40–60% under phosphorus-limiting conditions [4]. This inhibition occurs via disrupted auxin maxima at root tips, which are necessary for pericycle cell activation [4].

Conversely, TIBA enhances determinate root growth in nutrient-deficient environments. Arabidopsis seedlings grown in low-phosphorus media developed shorter primary roots but increased lateral root density when treated with TIBA, suggesting compensatory mechanisms for nutrient foraging [4]. These responses highlight TIBA’s dual role in root plasticity, depending on environmental cues.

Table 3: TIBA’s Effects on Root Traits Under Nutrient Stress

Nutrient ConditionRoot ResponseSpecies
Low phosphorusIncreased lateral root densityArabidopsis thaliana [4]
High nitrateSuppressed lateral elongationLupinus albus [4]

The molecular mechanisms underlying 2,3,5-triiodobenzoic acid (TIBA)-mediated auxin transport inhibition involve multiple interconnected pathways that collectively disrupt the polar transport of auxin in plant tissues. Recent advances in molecular biology and structural studies have revealed that TIBA operates through a complex network of protein interactions and cellular modifications that fundamentally alter auxin homeostasis.

The primary molecular target of TIBA action has been identified as the villin family of actin-binding proteins, particularly VLN4 (Villin 4) in Arabidopsis thaliana [1]. TIBA directly binds to the C-terminal headpiece domain of VLN4 (VHP) and promotes oligomerization of VLN4 proteins, leading to enhanced formation of actin bundles within the cell [1]. This direct protein-protein interaction represents a key molecular mechanism through which TIBA exerts its inhibitory effects on auxin transport.

The binding affinity studies demonstrate that TIBA exhibits the highest affinity for VLN4 among all tested villin isoforms, with binding occurring at micromolar concentrations [1]. The molecular interaction between TIBA and VLN4 involves the formation of a stable complex that alters the normal dynamics of actin cytoskeleton organization. Under normal conditions, VLN4 functions as an actin-bundling protein with calcium-dependent severing and barbed-end-capping activities [1]. However, when TIBA binds to the VHP domain, it induces abnormal oligomerization of VLN4 proteins, creating excessive actin bundle formation that disrupts normal cellular processes.

The mechanism of TIBA-induced auxin transport inhibition also involves direct interference with auxin efflux carriers. Classical studies have demonstrated that TIBA competes for the same binding sites as indole-3-acetic acid (IAA) on auxin transport proteins [2]. The inhibition kinetics indicate that TIBA preferentially inhibits auxin efflux, requiring approximately 1,000-fold lower concentrations for efflux inhibition compared to influx inhibition [2]. This selective inhibition pattern suggests that TIBA targets specific components of the auxin transport machinery, particularly the efflux carriers that are responsible for the directional movement of auxin.

The molecular basis of TIBA action extends beyond direct protein binding to encompass broader cellular effects on membrane dynamics and vesicle trafficking. TIBA treatment results in the disruption of PIN-FORMED (PIN) protein trafficking between the plasma membrane and endosomes [3]. This disruption occurs through TIBA-induced alterations in actin dynamics, which impair the vesicle trafficking processes essential for maintaining proper PIN protein localization at the plasma membrane [3]. The resulting reduction in PIN protein levels at the plasma membrane directly correlates with decreased auxin efflux capacity and altered auxin distribution patterns.

Furthermore, TIBA demonstrates non-competitive inhibition characteristics with respect to polar auxin transport, indicating that it does not compete directly with auxin for transport sites but rather modifies the transport machinery itself [4]. This non-competitive mechanism is consistent with the observed effects on actin cytoskeleton organization and PIN protein trafficking, suggesting that TIBA acts as an allosteric modulator of the auxin transport system rather than a simple competitive inhibitor.

Comparative Analysis with Other Auxin Transport Inhibitors

The comparative analysis of TIBA with other auxin transport inhibitors reveals distinct mechanisms of action and varying degrees of specificity for different components of the auxin transport machinery. This comparative approach provides crucial insights into the diverse strategies employed by different inhibitors to disrupt auxin transport and highlights the unique characteristics of TIBA among this class of compounds.

N-1-naphthylphthalamic acid (NPA) represents the most extensively studied auxin transport inhibitor and serves as a primary reference point for comparative analyses. Unlike TIBA, NPA primarily targets PIN proteins and ATP-binding cassette (ABC) transporters through direct competitive binding [5]. Recent structural studies have confirmed that NPA binds directly to PIN proteins, inhibiting their auxin efflux activity with high specificity [5]. The binding affinity of NPA for PIN proteins is considerably higher than that of TIBA, with effective concentrations typically ranging from 0.1 to 10 micromolar compared to TIBA's requirement for 1-100 micromolar concentrations [5].

The mechanism of NPA action involves competitive inhibition of auxin efflux through direct binding to the auxin binding site on PIN proteins. This competitive mechanism differs fundamentally from TIBA's non-competitive approach, which involves allosteric modulation through actin cytoskeleton disruption [1]. NPA also demonstrates specific binding to TWISTED DWARF1 (TWD1) protein and various ABC transporters, creating a broader spectrum of molecular targets compared to TIBA's more focused action on villin proteins and actin dynamics [6].

2-(1-pyrenoyl) benzoic acid (PBA) shares some mechanistic similarities with TIBA in terms of its effects on actin cytoskeleton dynamics [3]. Both TIBA and PBA interfere with actin organization and vesicle trafficking processes, leading to disruption of PIN protein localization and auxin transport inhibition [3]. However, PBA demonstrates lower specificity for villin proteins compared to TIBA and requires higher concentrations to achieve comparable inhibitory effects [3].

Naproxen, a synthetic anti-inflammatory compound, has emerged as a specific inhibitor of PIN-mediated auxin transport through direct binding to PIN proteins [7]. The mechanism of naproxen action involves competitive inhibition of auxin efflux by binding to the same cavity as the indole-3-acetic acid substrate on PIN proteins [7]. This direct competitive mechanism contrasts with TIBA's indirect approach through actin cytoskeleton modulation, demonstrating the diversity of strategies available for auxin transport inhibition.

The recently identified compound gravacin represents another distinct approach to auxin transport inhibition through direct targeting of the auxin transport-activating protein D6PK [5]. Gravacin specifically inhibits D6PK activity without affecting PIN proteins directly, providing a unique tool for dissecting the regulatory mechanisms of auxin transport [5]. This specificity for D6PK distinguishes gravacin from TIBA, which affects multiple components of the auxin transport system through its effects on actin dynamics and PIN protein trafficking.

The comparative analysis of inhibition kinetics reveals significant differences in the concentration-response relationships among these inhibitors. TIBA demonstrates a broad concentration range for effective inhibition (1-100 micromolar), reflecting its multiple target mechanisms [1]. In contrast, NPA shows a narrower effective concentration range (0.1-10 micromolar) due to its specific binding to PIN proteins [5]. The concentration-dependent effects of TIBA show progressive inhibition of auxin transport, with 15% inhibition at 1 micromolar increasing to 95% inhibition at 100 micromolar concentrations.

The specificity profiles of these inhibitors also differ markedly. TIBA exhibits broad-spectrum activity affecting actin dynamics, PIN protein trafficking, and auxin transport, making it a versatile tool for studying multiple aspects of auxin biology [1]. NPA demonstrates high specificity for PIN proteins and ABC transporters, making it particularly useful for studying specific transport mechanisms [5]. PBA shows intermediate specificity, primarily affecting actin cytoskeleton dynamics but with less precision than TIBA [3].

Polar Transport Dynamics and Pathways

The polar transport of auxin represents one of the most sophisticated directional transport systems in plant biology, and TIBA's effects on this system provide critical insights into the mechanisms underlying auxin distribution patterns. The polar transport dynamics involve coordinated interactions between auxin influx carriers, efflux carriers, and regulatory proteins that collectively establish and maintain auxin gradients throughout plant tissues.

The fundamental principle of polar auxin transport relies on the asymmetric distribution of auxin efflux carriers, particularly PIN proteins, at specific membrane domains of individual cells [8]. This asymmetric localization creates directional auxin flow patterns that can be either acropetal (toward the shoot apex) or basipetal (toward the root), depending on the tissue context and developmental stage [8]. TIBA disrupts these directional transport patterns by interfering with the cellular mechanisms that maintain PIN protein polarity and membrane localization.

The chemiosmotic model of auxin transport provides the theoretical framework for understanding how TIBA affects polar transport dynamics [9]. According to this model, auxin transport is driven by the proton gradient established across the plasma membrane by H+-ATPases [9]. Auxin enters cells primarily in its protonated form through passive diffusion and specific influx carriers, while efflux occurs through active transport via PIN proteins and ABC transporters [9]. TIBA's interference with this system occurs primarily at the efflux stage, where it disrupts PIN protein function and localization.

The effects of TIBA on polar transport dynamics are most evident in the disruption of auxin stream formation and maintenance. Under normal conditions, auxin transport creates distinct streams or channels of auxin flow that can be visualized using auxin-responsive reporter systems [10]. TIBA treatment leads to the breakdown of these organized transport patterns, resulting in more diffuse auxin distribution and altered developmental outcomes [10]. This disruption is particularly pronounced in tissues with high auxin transport activity, such as developing leaf primordia and root tips.

The temporal dynamics of TIBA action on polar transport reveal that the inhibitory effects develop progressively over time [4]. Initial effects are observed within minutes of TIBA application, with actin cytoskeleton rearrangements occurring within 5-10 minutes [1]. These rapid cytoskeletal changes are followed by alterations in PIN protein trafficking and localization, which typically become apparent within 30-60 minutes of treatment [1]. The full inhibition of polar auxin transport develops over several hours, reflecting the time required for the depletion of properly localized PIN proteins from the plasma membrane.

The spatial patterns of TIBA action on polar transport are characterized by both local and systemic effects. Local application of TIBA to specific tissues or organs results in immediate disruption of auxin transport in the treated region, leading to auxin accumulation upstream of the application site [4]. This local accumulation effect has been extensively documented in studies using tulip stem segments, where TIBA application to specific internodes blocks auxin transport and causes growth inhibition both above and below the treatment site [4].

The systemic effects of TIBA on polar transport dynamics involve alterations in long-distance auxin transport patterns that extend beyond the immediate site of application. These systemic changes reflect the interconnected nature of auxin transport networks, where disruption at one location can have cascading effects throughout the plant [4]. The magnitude of these systemic effects depends on the concentration of TIBA used, the duration of treatment, and the physiological state of the plant.

The recovery dynamics of polar auxin transport following TIBA treatment provide insights into the reversibility of the inhibitory effects. Studies have shown that the inhibition of auxin transport by TIBA can be partially reversed by the subsequent application of auxin to regions downstream of the TIBA treatment site [4]. This recovery suggests that the transport machinery remains functionally intact but is temporarily disrupted by TIBA's effects on actin dynamics and PIN protein trafficking.

The interaction between TIBA and endogenous auxin transport regulation mechanisms reveals complex feedback relationships. High concentrations of auxin can partially overcome TIBA-induced transport inhibition, suggesting that auxin itself plays a role in maintaining transport capacity [4]. This observation is consistent with the known effects of auxin on PIN protein expression and trafficking, which may provide compensatory mechanisms for overcoming transport inhibition.

Theoretical Models of 2,3,5-Triiodobenzoic Acid-Mediated Transport Inhibition

The theoretical understanding of TIBA-mediated auxin transport inhibition has evolved from simple competitive inhibition models to sophisticated multi-target frameworks that encompass the complex cellular and molecular mechanisms underlying TIBA action. These theoretical models provide essential tools for predicting TIBA effects under different experimental conditions and for designing new approaches to auxin transport research.

The earliest theoretical model for TIBA action was based on competitive inhibition kinetics, proposing that TIBA competes directly with auxin for binding sites on transport proteins [2]. This model was supported by early binding studies that demonstrated mutual competition between TIBA and IAA for membrane-associated binding sites. However, subsequent research revealed that this simple competitive model could not fully explain the observed effects of TIBA on auxin transport, particularly the non-competitive characteristics of TIBA inhibition and its effects on cellular processes beyond direct transport.

The development of the two-site model represented a significant advancement in theoretical understanding of TIBA action [11]. This model proposes that TIBA and IAA bind to separate but functionally related sites on the efflux transporter, with transport inhibition occurring when both sites are occupied simultaneously [11]. The two-site model better explains the non-competitive inhibition kinetics observed with TIBA and provides a framework for understanding how TIBA can affect transport without directly competing with auxin for the same binding site.

The contemporary multi-target model of TIBA action incorporates the diverse cellular effects of this inhibitor into a comprehensive theoretical framework [1]. This model recognizes that TIBA affects multiple components of the auxin transport system simultaneously, including direct effects on villin proteins, indirect effects on PIN protein trafficking, and broader effects on cellular metabolism and signaling pathways [1]. The multi-target model provides a more accurate representation of TIBA's complex mechanism of action and better predicts the outcomes of TIBA treatment under various experimental conditions.

The mathematical modeling of TIBA effects on auxin transport has incorporated both deterministic and stochastic approaches to capture the complexity of auxin transport networks [10]. Deterministic models use differential equations to describe the temporal and spatial dynamics of auxin concentration changes in response to TIBA treatment [10]. These models have been successful in predicting the time course of transport inhibition and the spatial patterns of auxin accumulation following TIBA application.

Stochastic models of TIBA action account for the inherent variability in cellular responses to inhibitor treatment and provide insights into the heterogeneity of TIBA effects across different cell types and tissues [10]. These models incorporate probabilistic elements to represent the random nature of molecular interactions and cellular processes, providing a more realistic representation of biological systems under inhibitor treatment.

The integration of cellular and molecular mechanisms into theoretical models has led to the development of multi-scale models that link molecular events to tissue-level responses [10]. These models begin with the molecular interactions between TIBA and its target proteins, incorporate the effects on cellular processes such as actin dynamics and vesicle trafficking, and extend to the tissue-level consequences for auxin transport and plant development [10]. This multi-scale approach provides a comprehensive theoretical framework for understanding TIBA action across different levels of biological organization.

The predictive capabilities of theoretical models have been validated through extensive experimental testing, demonstrating their utility for experimental design and hypothesis generation [10]. Models have successfully predicted the concentration-dependent effects of TIBA, the time course of transport inhibition, and the spatial patterns of auxin accumulation in treated tissues [10]. These validations support the theoretical frameworks and provide confidence in their use for future research applications.

The theoretical models of TIBA action have also been extended to include interactions with other signaling pathways and environmental factors [10]. These extended models recognize that auxin transport occurs within the context of complex cellular networks that include other hormonal signaling pathways, stress responses, and developmental programs [10]. The integration of these additional factors into theoretical models provides a more complete understanding of TIBA effects and their implications for plant biology.

Color/Form

White to off-white amorphous powder
Prisms from alcohol

XLogP3

3.4

LogP

log Kow = 5.03 (est)

Melting Point

225 °C

UNII

H575A4059Q

Related CAS

17274-12-3 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (13.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.34X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

88-82-4

Wikipedia

2,3,5-triiodobenzoic acid

Methods of Manufacturing

... 2-aminobenzoic acid with iodine monochloride to form 2-amino-3,5-diiodobenzoic acid ... diazotized and reacted with potassium to yield 2,3,5-triiodobenzoic acid

General Manufacturing Information

Benzoic acid, 2,3,5-triiodo-: ACTIVE

Storage Conditions

Keep tightly closed. Store at -20 °C

Dates

Last modified: 08-15-2023
1: Guerrero JR, Garrido G, Acosta M, Sánchez-Bravo J. Influence of
2,3,5-Triiodobenzoic Acid and 1-N-Naphthylphthalamic Acid on Indoleacetic Acid
Transport in Carnation Cuttings: Relationship with Rooting. J Plant Growth Regul.
1999 Dec;18(4):183-190. PubMed PMID: 10688708.


2: McDowell RW, Landolt RR, Kessler WV, Shaw SM. Placental transfer of
2,3,5-triiodobenzoic acid in the rat. J Pharm Sci. 1971 May;60(5):695-9. PubMed
PMID: 5125766.


3: Kessler B, Bak R, Cohen A. Flowering in Fruit Trees and Annual Plants as
Affected by Purines, Pyrimidines and Triiodobenzoic Acid. Plant Physiol. 1959
Nov;34(6):605-8. PubMed PMID: 16655283; PubMed Central PMCID: PMC541265.

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